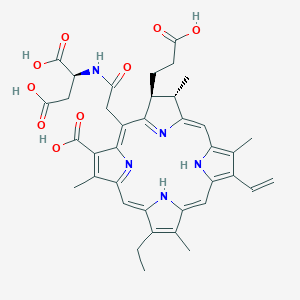
Talaporfin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Talaporfin, also known as mono-L-aspartyl chlorin e6, is a chlorin-based photosensitizer used in photodynamic therapy (PDT). It absorbs red light at wavelengths of 664-667 nm, typically provided by a laser tuned to this wavelength. This compound is primarily used in the treatment of various cancers, including lung and esophageal cancers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Talaporfin is synthesized using chlorin e6 mono aspartic acid-4-ester as a key intermediate. The process involves hydrolyzing the chlorin e6 mono aspartic acid-4-ester to obtain this compound. This method improves product purity, simplifies the operation, and lowers equipment requirements, making it suitable for industrial production .
Industrial Production Methods: The industrial production of this compound involves the reaction of chlorin e6 with L-aspartic acid di tert butyl carbonate under the effect of a condensing agent. The intermediate is then hydrolyzed and separated through high-performance liquid chromatography to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Talaporfin undergoes various chemical reactions, including oxidation and photochemical reactions. In photodynamic therapy, this compound is activated by light to produce singlet oxygen, a reactive oxygen species that induces cell death .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using singlet oxygen generated during photodynamic therapy.
Photochemical Reactions: Light at specific wavelengths (664-667 nm) is used to activate this compound.
Major Products Formed: The primary product formed during the photodynamic activation of this compound is singlet oxygen, which is responsible for inducing cytotoxic effects in cancer cells .
Applications De Recherche Scientifique
Talaporfin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound is used as a photosensitizer in various photochemical reactions.
Biology: It is employed in studies involving cellular responses to oxidative stress.
Medicine: this compound is extensively used in photodynamic therapy for the treatment of cancers such as lung, esophageal, and brain cancers
Mécanisme D'action
Talaporfin exerts its effects through a photodynamic mechanism. Upon activation by light at specific wavelengths, this compound transitions to an excited state and generates singlet oxygen. This reactive oxygen species induces cell death through oxidative damage to cellular components, including lipids, proteins, and nucleic acids .
Comparaison Avec Des Composés Similaires
Talaporfin is compared with other chlorin-based photosensitizers such as Photofrin, Temoporfin, and Verteporfin:
Temoporfin: Another second-generation photosensitizer with similar applications but different absorption characteristics.
This compound’s uniqueness lies in its rapid clearance from the body, reducing the risk of prolonged photosensitivity, and its ability to produce singlet oxygen at high quantum yields .
Propriétés
Numéro CAS |
110230-98-3 |
|---|---|
Formule moléculaire |
C38H41N5O9 |
Poids moléculaire |
711.8 g/mol |
Nom IUPAC |
(2S)-2-[[2-[(3S)-7-carboxy-3-(2-carboxyethyl)-17-ethenyl-12-ethyl-2,8,13,18-tetramethyl-2,3,23,24-tetrahydroporphyrin-5-yl]acetyl]amino]butanedioic acid |
InChI |
InChI=1S/C38H41N5O9/c1-7-20-16(3)24-12-26-18(5)22(9-10-32(45)46)35(42-26)23(11-31(44)41-30(37(49)50)15-33(47)48)36-34(38(51)52)19(6)27(43-36)14-29-21(8-2)17(4)25(40-29)13-28(20)39-24/h7,12-14,18,22,30,39-40H,1,8-11,15H2,2-6H3,(H,41,44)(H,45,46)(H,47,48)(H,49,50)(H,51,52)/t18?,22-,30-/m0/s1 |
Clé InChI |
SIEXFRDYNDREBM-MYPKMOTOSA-N |
SMILES |
CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)O)CC(=O)NC(CC(=O)O)C(=O)O)CCC(=O)O)C)C)C=C)C |
SMILES isomérique |
CCC1=C(C2=CC3=C(C(=C(N3)C=C4C([C@@H](C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)O)CC(=O)N[C@@H](CC(=O)O)C(=O)O)CCC(=O)O)C)C)C=C)C |
SMILES canonique |
CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)O)CC(=O)NC(CC(=O)O)C(=O)O)CCC(=O)O)C)C)C=C)C |
Synonymes |
laserphyrin mono-L-aspartyl chlorin e6 monoaspartyl chlorin e6 N-aspartyl chlorin e6 N-aspartylchlorin e6 NPe6 Talaporfin talaporfin sodium |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















